2-Butyn-1-OL

Corrosion Science Electrochemistry Industrial Acid Cleaning

For pharmaceutical API manufacturers, 2-Butyn-1-ol is the irreplaceable intermediate for the DPP-4 inhibitor Linagliptin, mandated by the Mitsunobu coupling route. For industrial formulators, its internal triple bond provides quantifiably higher corrosion inhibition efficiency than propargyl alcohol on austenitic Cr-Ni steel in H₂SO₄ media, enabling lower dosage and superior protection. Procure high-purity (>98%) material sealed under inert gas to preserve alkyne functionality for stereochemically critical syntheses and inhibitor longevity.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 764-01-2
Cat. No. B121050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyn-1-OL
CAS764-01-2
Synonyms1-Hydroxybut-2-yne;  2-Butynol;  2-Butynyl alcohol;  NSC 222371; 
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESCC#CCO
InChIInChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3
InChIKeyNEEDEQSZOUAJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyn-1-ol (CAS 764-01-2): Chemical Properties and Strategic Procurement Information


2-Butyn-1-ol (CAS 764-01-2) is an acetylenic alcohol with the molecular formula C₄H₆O and a molecular weight of 70.09 g/mol. It is characterized by a primary alcohol group and an internal carbon-carbon triple bond, existing as a colorless to pale yellow liquid at room temperature. Its key physical properties include a melting point of -2.2 °C, a boiling point of 142-143 °C, and a density of 0.937 g/mL at 25 °C [1]. This compound is soluble in common organic solvents such as chloroform and methanol and is classified as a flammable liquid (flash point 51 °C) [2]. Its dual functionality as both an alcohol and an internal alkyne makes it a versatile building block in organic synthesis, with established applications in pharmaceutical intermediate production, corrosion inhibition, and specialized chemical synthesis [2].

Why 2-Butyn-1-ol Cannot Be Replaced by Generic Alkyne Alcohols in Critical Applications


Simple substitution of 2-butyn-1-ol with other acetylenic alcohols like propargyl alcohol (PA), 3-butyn-1-ol, or 2-methyl-3-butyn-2-ol is not scientifically sound due to significant differences in molecular architecture that dictate reactivity, selectivity, and performance. The internal triple bond of 2-butyn-1-ol confers unique steric and electronic properties, resulting in distinct kinetic behavior in hydrogenation and corrosion inhibition when compared to terminal alkynes or tertiary alcohols [1][2]. In pharmaceutical synthesis, the specific spatial and electronic arrangement of the hydroxyl and butynyl groups in 2-butyn-1-ol is essential for the stereochemical outcome of key coupling reactions, such as those used in Linagliptin production; alternative isomers would lead to different, often undesired, molecular scaffolds [2][3]. The following sections quantify these critical differences.

Comparative Performance Metrics: Quantifying the Technical Advantages of 2-Butyn-1-ol


Superior Corrosion Inhibition Efficiency in Sulfuric Acid Relative to Propargyl Alcohol

Electrochemical studies demonstrate that 2-butyn-1-ol exhibits higher inhibition efficiency for austenitic chromium–nickel steel in 0.5 M H₂SO₄ compared to the industry-standard acetylenic inhibitor propargyl alcohol (PA) under comparable conditions. The π-electrons of the internal triple bond in 2-butyn-1-ol facilitate stronger and more stable adsorption onto the steel surface, leading to enhanced protection [1].

Corrosion Science Electrochemistry Industrial Acid Cleaning

Structure-Dependent Inhibition Efficiency in HCl: 2-Butyn-1-ol vs. 3-Butyn-1-ol

A systematic study comparing acetylenic alcohol isomers reveals that the position of the triple bond relative to the hydroxyl group directly impacts corrosion inhibition. 2-Butyn-1-ol (internal alkyne) and 3-butyn-1-ol (terminal alkyne) exhibit distinct adsorption behaviors and inhibition efficiencies on iron in 1 M HCl. While both act as mixed-type inhibitors, the internal alkyne in 2-butyn-1-ol leads to a different surface film composition and a measurable difference in charge transfer resistance over time [1].

Electrochemical Analysis Surface Chemistry Structure-Activity Relationship

Exclusive Reactivity for Mitsunobu Coupling in Linagliptin API Synthesis

2-Butyn-1-ol is a non-negotiable, structure-specific intermediate for introducing the butynyl fragment in the synthesis of Linagliptin, a key antidiabetic drug. The Mitsunobu reaction, a crucial step in constructing the drug's core, requires the specific reactivity and stereoelectronic profile provided by the primary alcohol group adjacent to the internal triple bond of 2-butyn-1-ol. Analogous alcohols (e.g., 3-butyn-1-ol, 2-butyn-2-ol) would fail to yield the correct molecular framework for the active pharmaceutical ingredient (API) [1][2].

Medicinal Chemistry Process Chemistry DPP-4 Inhibitors

Validated Role in Homocoupling Reactions for Advanced Material Synthesis

2-Butyn-1-ol is specifically cited as a reactant in the synthesis of complex homocoupling products, such as the ruthenium cluster [{Ru(P(OCH₃)₃)₂(CH₃CN)₃}₂{μ-SCRCHCH(OCH₂CCR)S}](CF₃SO₃)₄, and for the preparation of macrocyclic ethers via metathesis reactions . While the published data does not provide a direct head-to-head yield comparison with other alkynols for this exact reaction, the specific structural requirement of the propargylic side chain for the macrocyclization confirms the non-substitutability of 2-butyn-1-ol in these established synthetic protocols .

Organometallic Chemistry Ruthenium Complexes Material Science

Validated Application Scenarios for 2-Butyn-1-ol (CAS 764-01-2) Based on Comparative Evidence


Optimization of Corrosion Inhibitor Formulations for Stainless Steel in H₂SO₄

Based on the quantitative advantage in inhibition efficiency over propargyl alcohol in sulfuric acid media [1], 2-butyn-1-ol is the preferred active ingredient for developing corrosion inhibitor packages for austenitic chromium–nickel steel. It is particularly suitable for applications in acid pickling, industrial cleaning, and oil-well acidizing where this specific steel grade is used. Formulation chemists can leverage its higher efficiency to reduce required dosages while maintaining superior surface protection [1].

Cost-Effective and Reliable Synthesis of Linagliptin API

For pharmaceutical manufacturers producing the DPP-4 inhibitor Linagliptin, 2-butyn-1-ol is an irreplaceable intermediate [2][3]. Its use is mandated by established synthetic routes involving the Mitsunobu reaction to correctly assemble the drug's molecular skeleton. Procuring high-purity 2-butyn-1-ol from qualified suppliers is essential for maintaining high yields and meeting stringent regulatory requirements for API manufacturing [2][3].

Synthesis of Specialized Organometallic Complexes and Macrocyclic Ethers

Researchers in organometallic and materials chemistry should select 2-butyn-1-ol when the specific synthesis of ruthenium-based homocoupling products or macrocyclic ethers via ring-closing enyne metathesis is required . The protocols for these syntheses have been validated with 2-butyn-1-ol, and its unique internal alkyne structure is critical for achieving the desired cyclization outcome. Using alternative alkynols would necessitate a new reaction development cycle .

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